Cas no 1099629-82-9 (4-Bromo-2-(diethylamino)benzaldehyde)
4-Bromo-2-(diethylamino)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-(diethylamino)benzaldehyde
- ZTB62982
- BS-25522
- DTXSID10655924
- MFCD11651738
- 1099629-82-9
-
- MDL: MFCD11651738
- Inchi: 1S/C11H14BrNO/c1-3-13(4-2)11-7-10(12)6-5-9(11)8-14/h5-8H,3-4H2,1-2H3
- InChI Key: AYLMNPFGQMFQOA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C=O)=C(C=1)N(CC)CC
Computed Properties
- Exact Mass: 255.02600
- Monoisotopic Mass: 255.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 3.10780
4-Bromo-2-(diethylamino)benzaldehyde Customs Data
- HS CODE:2922399090
- Customs Data:
China Customs Code:
2922399090Overview:
2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-2-(diethylamino)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B683140-100mg |
4-Bromo-2-(diethylamino)benzaldehyde |
1099629-82-9 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B683140-250mg |
4-Bromo-2-(diethylamino)benzaldehyde |
1099629-82-9 | 250mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B683140-500mg |
4-Bromo-2-(diethylamino)benzaldehyde |
1099629-82-9 | 500mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B683140-1g |
4-Bromo-2-(diethylamino)benzaldehyde |
1099629-82-9 | 1g |
$ 275.00 | 2022-06-01 | ||
| abcr | AB312070-1 g |
4-Bromo-2-(diethylamino)benzaldehyde; 97% |
1099629-82-9 | 1g |
€314.00 | 2023-04-26 | ||
| abcr | AB312070-5 g |
4-Bromo-2-(diethylamino)benzaldehyde; 97% |
1099629-82-9 | 5g |
€858.00 | 2023-04-26 | ||
| TRC | B683140-1000mg |
4-Bromo-2-(diethylamino)benzaldehyde |
1099629-82-9 | 1g |
$ 333.00 | 2023-04-18 | ||
| Alichem | A019144032-5g |
4-Bromo-2-(diethylamino)benzaldehyde |
1099629-82-9 | 95% | 5g |
$400.00 | 2023-09-04 | |
| abcr | AB312070-1g |
4-Bromo-2-(diethylamino)benzaldehyde, 97%; . |
1099629-82-9 | 97% | 1g |
€314.00 | 2025-02-21 | |
| abcr | AB312070-5g |
4-Bromo-2-(diethylamino)benzaldehyde, 97%; . |
1099629-82-9 | 97% | 5g |
€858.00 | 2025-02-21 |
4-Bromo-2-(diethylamino)benzaldehyde Suppliers
4-Bromo-2-(diethylamino)benzaldehyde Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-Bromo-2-(diethylamino)benzaldehyde
4-Bromo-2-(diethylamino)benzaldehyde (CAS No. 1099629-82-9)
4-Bromo-2-(diethylamino)benzaldehyde, also known by its CAS number 1099629-82-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the para position and a diethylamino group at the meta position relative to the aldehyde functional group. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in organic synthesis and a promising candidate for drug discovery.
The synthesis of 4-bromo-2-(diethylamino)benzaldehyde typically involves multi-step reactions, often starting from benzaldehyde derivatives. The introduction of the diethylamino group and the bromine atom can be achieved through nucleophilic substitution or electrophilic aromatic substitution reactions, depending on the specific conditions and reagents used. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.
One of the most notable applications of 4-bromo-2-(diethylamino)benzaldehyde is in the field of medicinal chemistry. Its structure serves as a valuable scaffold for designing bioactive molecules, particularly due to the presence of electron-donating and electron-withdrawing groups that can influence molecular interactions with biological targets. For instance, studies have shown that this compound exhibits potential anti-inflammatory and antioxidant activities, making it a subject of interest for researchers exploring new therapeutic agents.
In addition to its medicinal applications, 4-bromo-2-(diethylamino)benzaldehyde has also found utility in materials science. Its ability to undergo various condensation reactions makes it a useful precursor for synthesizing polymers and other advanced materials. Recent research has highlighted its role in the development of conducting polymers, which have applications in electronics and energy storage technologies.
The chemical stability and reactivity of 4-bromo-2-(diethylamino)benzaldehyde are influenced by its substituents. The aldehyde group is highly reactive, enabling participation in reactions such as oxidation, reduction, and condensation. The diethylamino group acts as an electron donor, increasing the compound's nucleophilicity and enhancing its ability to participate in substitution reactions. Meanwhile, the bromine atom introduces electrophilic character to the aromatic ring, facilitating further functionalization.
From an analytical standpoint, 4-bromo-2-(diethylamino)benzaldehyde can be characterized using various spectroscopic techniques such as UV-Vis spectroscopy, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide insights into its molecular structure, purity, and stability under different conditions.
In terms of safety considerations, while handling this compound requires standard laboratory precautions due to its chemical reactivity, it does not pose significant hazards when used appropriately. Proper storage in inert containers away from light and moisture ensures its stability over time.
The ongoing research into 4-bromo-2-(diethylamino)benzaldehyde continues to uncover new avenues for its application across diverse scientific domains. As advancements in synthetic methodologies and material characterization techniques progress, this compound is expected to play an increasingly important role in both academic research and industrial applications.
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